Chlorpromazine

Description

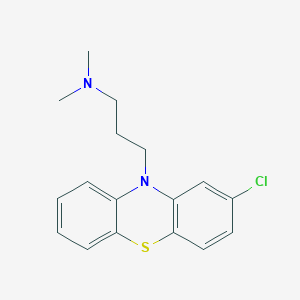

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2S/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEIMTDSQAKGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022808 | |

| Record name | Chlorpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chlorpromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

200-205 °C at 8.00E-01 mm Hg, BP: 200-205 °C at 0.8 mm Hg | |

| Record name | Chlorpromazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorpromazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol, ether, benzene and chloroform; soluble in dilute hydrochloric acid, In water, 2.55X10-3 g/L (2.55 mg/L) at 24 °C, 4.17e-03 g/L | |

| Record name | Chlorpromazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorpromazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorpromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Oily liquid, White, crystalline solid | |

CAS No. |

34468-21-8, 50-53-3 | |

| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34468-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorpromazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorpromazine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorpromazine cation radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034468218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorpromazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chlorpromazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | chlorpromazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorpromazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPROMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U42B7VYA4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chlorpromazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorpromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

177-178, About 60 °C, < 25 °C | |

| Record name | Chlorpromazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorpromazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorpromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical and Conceptual Evolution of Chlorpromazine in Neuropharmacology

Pre-Chlorpromazine Context and Serendipitous Discovery

Prior to the 1950s, the field of psychiatry had limited and often invasive options for treating severe mental illness. Therapies such as electroconvulsive therapy, insulin (B600854) coma therapy, and lobotomies were common, highlighting a desperate need for more effective and less drastic interventions. orphelinsdeduplessis.caebsco.com The prevailing view of mental illness was heavily influenced by psychodynamic theories, with less emphasis on biological underpinnings. researchgate.net

The story of chlorpromazine begins not in a psychiatric research laboratory, but in the field of surgery. researchgate.net In 1933, the French pharmaceutical company Rhône-Poulenc initiated a search for new antihistamines. wikipedia.org This research led to the synthesis of promethazine (B1679618) in 1947, a phenothiazine (B1677639) derivative with notable sedative effects. wikipedia.org French surgeon and physiologist Henri Laborit, while investigating methods to prevent surgical shock, began using a "lytic cocktail" containing promethazine to induce a state of calm and indifference in his patients. wikipedia.orgnih.govwikipedia.org Believing a more potent central nervous system stabilizer could be developed, Laborit encouraged Rhône-Poulenc to pursue stronger phenothiazine derivatives. wikipedia.org

In December 1950, chemist Paul Charpentier and his team at Rhône-Poulenc synthesized a series of compounds, including 4560 RP, which would later be named this compound. wikipedia.orgnih.govnih.gov Laborit began experimenting with this compound, initially as a way to induce "artificial hibernation" to reduce surgical shock. wikipedia.orgnih.govscielo.br He observed that patients treated with this compound exhibited a remarkable state of "sedation without narcosis," a disinterest in their surroundings without loss of consciousness. wikipedia.orgnih.gov This led Laborit to suggest its potential use in psychiatry. scielo.brlaskerfoundation.org

The transition to psychiatry occurred when psychiatrists Jean Delay and Pierre Deniker at the Sainte-Anne Hospital in Paris, having learned of Laborit's work, began clinical trials with this compound in 1952. wikipedia.orgresearchgate.net They administered the drug to psychotic patients and observed dramatic improvements, not just in agitation, but in core psychotic symptoms like delusions and hallucinations. wikipedia.orgnih.gov Their findings, published in 1952, marked the beginning of the psychopharmacological era. nih.govinhn.org

Paradigmatic Shift in Neurotransmission Research

The discovery of this compound's antipsychotic effects triggered a fundamental shift in how researchers conceptualized mental illness and brain function. orphelinsdeduplessis.caresearchgate.net For the first time, a chemical compound demonstrated a clear and profound impact on the symptoms of psychosis, suggesting a biological and, more specifically, a chemical basis for these disorders. frontiersin.orgescholarship.org This challenged the dominance of purely psychological explanations and paved the way for a more biological approach to psychiatry. museumofhealthcare.blog

This compound's efficacy spurred a wave of research into its mechanism of action, which in turn illuminated the complex world of neurotransmission. nih.gov The focus of psychiatric research began to move from observable behaviors to the molecular interactions within the brain. The idea that mental states could be modulated by drugs that targeted specific chemical pathways became a central tenet of the emerging field of neuropsychopharmacology. nih.gov This new paradigm emphasized the role of neurotransmitters and their receptors in both normal brain function and the pathophysiology of mental disorders. frontiersin.org The success of this compound provided a powerful tool and a compelling reason to investigate the chemical intricacies of the synapse. nih.gov

Genesis of the Dopamine (B1211576) Hypothesis of Antipsychotic Action

The quest to understand how this compound worked led directly to the formulation of one of the most influential theories in psychiatry: the dopamine hypothesis of schizophrenia. jefferson.edu

Early Observations and Catecholamine Turnover Studies

Early on, researchers noted that the side effects of this compound, such as tremors and rigidity, resembled the symptoms of Parkinson's disease, a condition known to be associated with dopamine deficiency. ebsco.comnih.gov This clinical observation provided the first clue that dopamine might be involved in this compound's mechanism of action.

Subsequent laboratory studies provided more direct evidence. Arvid Carlsson and Margit Lindqvist, in their groundbreaking research, demonstrated that this compound and another antipsychotic, haloperidol, increased the turnover of catecholamines, including dopamine, in the brain. frontiersin.orgnih.gov They observed an accumulation of dopamine metabolites, such as homovanillic acid (HVA), in the brains of animals treated with these drugs. nih.gov This suggested that the drugs were interfering with dopamine signaling, prompting the brain to produce and release more dopamine to compensate. wikipedia.org

Evolution of Dopamine Receptor Blockade Theory

The initial findings on dopamine turnover led to the hypothesis that this compound and other antipsychotics exert their therapeutic effects by blocking dopamine receptors. frontiersin.orgwikipedia.org This theory proposed that the symptoms of psychosis were related to an overactivity of dopamine pathways in the brain. patsnap.com By blocking dopamine receptors, particularly the D2 subtype, this compound could reduce this excessive dopaminergic activity and alleviate psychotic symptoms. wikipedia.orgpatsnap.com

Further research solidified the dopamine receptor blockade theory. Studies showed a strong correlation between the clinical potency of typical antipsychotics and their affinity for the D2 receptor. wikipedia.org Molecular modeling studies also revealed conformational similarities between the this compound molecule and dopamine, suggesting they could interact with the same receptor sites. nih.gov While it is now understood that this compound interacts with a wide range of receptors, including serotonin (B10506), histamine (B1213489), and adrenergic receptors, its antagonism of dopamine D2 receptors remains a cornerstone of its antipsychotic action. wikipedia.orgpatsnap.comdrugbank.com Interestingly, while this compound has effects on both D1 and D2 receptors, its interaction with serotonin receptors gives it a profile that has some similarities to later-developed atypical antipsychotics. wikipedia.org However, its metabolites show little to no activity at serotonin 5-HT2A receptors, which distinguishes it from many second-generation antipsychotics. nih.gov

Impact on the Field of Neuropsychopharmacology

The introduction of this compound is widely considered the birth of modern neuropsychopharmacology. orphelinsdeduplessis.canih.govhekint.org It was the first truly effective medication for a major mental illness and its success spurred the pharmaceutical industry to invest in the development of other psychotropic drugs. nih.govescholarship.org This led to the discovery of entire new classes of medications, including antidepressants and anxiolytics, in the decade that followed. escholarship.org

This compound's impact extended beyond drug development. It provided researchers with a powerful chemical tool to probe the workings of the brain, leading to a deeper understanding of neurotransmitter systems and their role in behavior and psychopathology. frontiersin.org The success of this compound helped to integrate psychiatry into the broader field of medicine by demonstrating a clear biological basis for mental illness and its treatment. nih.gov The era of deinstitutionalization, where many patients were able to leave long-term hospital care, was also significantly facilitated by the availability of effective pharmacological treatments like this compound. researchgate.nethekint.org

The following table provides a summary of key research findings related to this compound:

| Research Area | Key Finding | Researchers/Year |

|---|---|---|

| Synthesis | Synthesized as part of a series of phenothiazine derivatives. | Paul Charpentier (1950) |

| Initial Clinical Observation | Induced a state of "sedation without narcosis" in surgical patients. | Henri Laborit (1951) |

| First Psychiatric Use | Demonstrated efficacy in treating psychotic symptoms. | Jean Delay & Pierre Deniker (1952) |

| Dopamine Turnover | Shown to increase the metabolism of dopamine in the brain. | Arvid Carlsson & Margit Lindqvist (1963) |

| Receptor Binding | Found to be an antagonist at dopamine D2 receptors. | Multiple studies |

| Receptor Profile | Interacts with a wide range of receptors, including dopamine, serotonin, histamine, and adrenergic receptors. | Multiple studies |

Molecular Mechanisms and Receptor Pharmacology of Chlorpromazine

Dopaminergic System Interactions

Chlorpromazine's primary mechanism of action is the blockade of dopamine (B1211576) receptors, a property intrinsically linked to its antipsychotic effects. numberanalytics.cominchem.orggenesight.com By acting as an antagonist, it modulates the dopaminergic signaling pathways that are thought to be overactive in psychotic disorders. patsnap.com

Dopamine Receptor Subtype Affinity and Antagonism (D1, D2, D3, D4)

This compound exhibits a broad affinity for various dopamine receptor subtypes, including D1, D2, D3, and D4. nih.govdrugbank.comwikipedia.org Unlike many other typical antipsychotics that are more selective for the D2 receptor, this compound demonstrates a notable affinity for D1 receptors as well. wikipedia.org Its antagonist activity at D2 receptors in the mesolimbic pathway is considered central to its antipsychotic properties. inchem.orgwikipedia.org The compound also binds with nanomolar affinities to D2, D3, and D4 receptors. d-nb.info This wide-ranging antagonism across dopamine receptor subtypes contributes to its diverse clinical effects. wikipedia.org

Receptor Binding Profile Analysis

The binding affinity of this compound for dopamine receptors is a key determinant of its clinical potency. wikipedia.org Studies have shown a correlation between the average clinical potency of antipsychotics and their affinity for dopamine receptors. wikipedia.org this compound's binding profile reveals a complex interaction with the dopaminergic system. Initially, the blockade of dopamine receptors leads to a feedback mechanism that increases the release of dopamine by dopaminergic neurons. wikipedia.org However, over time, dopamine production decreases, and its removal from the synaptic cleft is enhanced, resulting in a significant reduction in neural activity. wikipedia.org

This compound Dopamine Receptor Binding Affinities (Ki, nM)

| Receptor Subtype | Binding Affinity (Ki, nM) |

| D1 | High Affinity |

| D2 | 3-23 |

| D3 | High Affinity |

| D4 | High Affinity |

Serotonergic System Interactions (5-HT2, 5-HT6, 5-HT7)

This compound also interacts significantly with the serotonergic system, acting as an antagonist at several serotonin (B10506) receptor subtypes, including 5-HT2, 5-HT6, and 5-HT7. nih.govwikipedia.org This interaction is believed to contribute to its anxiolytic, antidepressant, and anti-aggressive properties. wikipedia.org The antagonism of 5-HT2 receptors, in particular, may also play a role in mitigating some of the extrapyramidal side effects associated with dopamine receptor blockade. wikipedia.org Notably, this compound tends to have a greater effect at serotonin receptors than at D2 receptors, a characteristic that makes its profile more similar to atypical antipsychotics in this regard. wikipedia.org It has been identified as an antagonist for 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 receptors. frontiersin.org

Adrenergic System Interactions (α1, α2)

This compound demonstrates potent antagonist activity at α1- and α2-adrenergic receptors. nih.govwikipedia.orgaustinpublishinggroup.com This action accounts for its sympatholytic properties, which can lead to effects such as a lowering of blood pressure. wikipedia.org this compound is considered one of the most potent antipsychotics in its class at blocking α-adrenergic receptors. wikipedia.org The antagonism at these receptors is also thought to contribute to some of its sedative effects. wikipedia.org

Cholinergic System Interactions (M1, M2 Muscarinic Receptors)

This compound exerts anticholinergic effects through its antagonism of M1 and M2 muscarinic acetylcholine (B1216132) receptors. nih.govdrugbank.comaustinpublishinggroup.com This blockade is responsible for side effects such as dry mouth and blurred vision. nih.gov However, this anticholinergic action may also contribute to a reduction in extrapyramidal side effects. drugbank.com The interaction with the cholinergic system adds another layer of complexity to this compound's pharmacological profile.

Histaminergic System Interactions (H1)

A prominent feature of this compound's pharmacology is its strong antagonism of histamine (B1213489) H1 receptors. nih.govdrugbank.comwikipedia.org This action is largely responsible for its sedative and antiemetic effects. numberanalytics.comdrugbank.comnih.gov In fact, the brain has a higher density of H1 receptors than any other organ, which may explain why this compound and other phenothiazines are as potent at these sites as many classic antihistamines. wikipedia.org

Glutamatergic System Modulation (NMDA Receptor Inhibition)

This compound has been demonstrated to directly interact with and inhibit N-methyl-D-aspartate (NMDA) receptors, a key component of the excitatory glutamatergic system in the central nervous system. wikipedia.orgclinmedjournals.org This interaction is complex, exhibiting both concentration-dependent and voltage-dependent characteristics.

Studies using functional neurochemical assays have shown that this compound and other phenothiazine (B1677639) derivatives exert inhibitory effects on NMDA receptors. wikipedia.org The mechanism of this inhibition appears to be mediated through an action at the zinc (Zn) binding site on the receptor complex. wikipedia.org Interestingly, the effect of this compound on NMDA receptor activity is bimodal; at low concentrations, it can lead to an increase in NMDA activity, while at higher concentrations, it produces suppression. wikipedia.org

Further electrophysiological studies on rat brain neurons have characterized the inhibition of NMDA receptors by this compound as a voltage- and magnesium-dependent open channel block. researchgate.netnih.gov This means that the blocking action is more pronounced at certain membrane potentials and is influenced by the presence of magnesium ions. researchgate.net Specifically, this compound, along with some other antipsychotics and antidepressants, can become trapped within the closed NMDA receptor channel. researchgate.netnih.gov In contrast, this compound's effect on glycine (B1666218) activity at the NMDA receptor was found to be not significant. wikipedia.org

The modulation of NMDA receptors by this compound is not uniform across all glutamatergic receptors. Research indicates that while this compound inhibits NMDA receptors in clinically relevant low micromolar concentrations, its effect on Ca²⁺-impermeable AMPA receptors is minimal. researchgate.netnih.gov However, it does show some inhibitory activity against Ca²⁺-permeable AMPA receptors. researchgate.net

The interaction of this compound with NMDA receptors is multifaceted. Electrophysiological recordings in brain slices from the olfactory cortex have shown that this compound modifies the amplitude and temporal characteristics of both AMPA and NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs). clinmedjournals.orgclinmedjournals.org At a concentration of 10⁻⁶ M, this compound initially increases and then decreases the amplitude of both AMPA and NMDA EPSPs. clinmedjournals.orgclinmedjournals.org The inhibitory effect on NMDA receptors appears to be dose-dependent, with increasing concentrations leading to a more pronounced decrease in activity. ijpp.com

Table 1: Effect of this compound on NMDA Receptor Activity

| Concentration | Effect on NMDA Receptor Activity | Reference |

|---|---|---|

| Low Concentrations | Increase in activity | wikipedia.org |

| High Concentrations | Suppression of activity | wikipedia.org |

| 10⁻⁶ M | Initial increase followed by a decrease in EPSP amplitude | clinmedjournals.orgclinmedjournals.org |

| 10⁻⁵ M | Initial activation followed by depression | clinmedjournals.org |

| 10⁻⁴ M | Slight initial inhibition followed by maximal inhibition | clinmedjournals.orgijpp.com |

Ion Channel and Transporter Modulation

Beyond the glutamatergic system, this compound's pharmacological profile includes significant interactions with various ion channels, contributing to its broad spectrum of activity.

Potassium Channel Inhibition (HERG, Kv1.3)

This compound is a known inhibitor of several types of potassium channels, including the human ether-à-go-go-related gene (hERG) channels and Kv1.3 channels. researchgate.netnih.gov Inhibition of hERG channels is a critical consideration as it can lead to prolongation of the QT interval in the heart. researchgate.nettandfonline.com

The inhibition of hERG channels by this compound is concentration- and voltage-dependent. researchgate.net The IC50 values, which represent the concentration required to inhibit 50% of the channel's activity, have been reported to be 10.5 μM at a membrane potential of -30 mV and 4.9 μM at +30 mV. researchgate.net Another source reports an IC50 of 21.6 μM for hERG channel blockade. selleckchem.comselleck.co.jp The mechanism is believed to be a direct block of the channel pore while the channel is in its open state, without affecting the activation or inactivation kinetics. researchgate.net

This compound also functions as a modulator of Kv1.3 channels, which are upregulated in microglia during neuroinflammation. researchgate.netnih.gov By inhibiting these channels, this compound can reduce the production of proinflammatory cytokines. nih.gov This action suggests a role for this compound in modulating neuroinflammatory processes. nih.gov The inhibition of Kv1.3 channels by this compound is concentration-dependent and occurs directly, without the involvement of other receptors like dopamine D2 receptors. researchgate.net

Table 2: this compound Inhibition of Potassium Channels

| Channel | IC50 Value | Conditions | Reference |

|---|---|---|---|

| hERG | 10.5 μM | at -30 mV | researchgate.net |

| hERG | 4.9 μM | at +30 mV | researchgate.net |

| hERG | 21.6 μM | Not specified | selleckchem.comselleck.co.jp |

| Inward-rectifying K+ currents | 6.1 μM | Not specified | selleckchem.comselleck.co.jp |

| Time-independent outward currents | 16 μM | Not specified | selleckchem.comselleck.co.jp |

GABAA Receptor Modulation (mIPSCs)

This compound modulates the function of GABAA receptors, the primary inhibitory neurotransmitter receptors in the brain. Specifically, it affects miniature inhibitory postsynaptic currents (mIPSCs), which are mediated by GABAA receptors. nih.govjneurosci.orgjneurosci.orgnih.gov

Studies in cultured hippocampal neurons have shown that this compound reduces the amplitude and accelerates the decay of mIPSCs in a dose-dependent manner. nih.govjneurosci.org This effect is not due to a direct block of the channel pore. nih.govjneurosci.org Instead, the data suggest an allosteric modulation of the receptor's kinetics. nih.govjneurosci.org

The proposed mechanism involves two key changes to the GABAA receptor's interaction with its ligand, GABA:

Decreased binding rate (kon): this compound slows down the rate at which GABA binds to the receptor. This makes the binding process a rate-limiting step, meaning that during the brief time GABA is present in the synapse during an mIPSC, fewer receptors are activated compared to control conditions. nih.govjneurosci.org

Increased unbinding rate (koff): this compound increases the rate at which GABA detaches from the receptor. This leads to a faster decay of the mIPSC. nih.govjneurosci.org

TRPA1 Channel Modulation

This compound also interacts with the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a non-selective cation channel involved in sensory processes. nih.govresearchgate.net The interaction is complex and appears to be modulatory rather than simple activation or inhibition.

As a positively charged, amphipathic molecule, this compound can insert itself into the inner leaflet of the plasma membrane, inducing a change in membrane curvature. nih.govmdpi.com This property is thought to underlie its effects on mechanosensitive channels like TRPA1. nih.govmdpi.com

When TRPA1 channels are already activated, exposure to this compound results in a voltage-dependent modulation of the current. nih.govresearchgate.net At positive membrane potentials, this compound causes a block of the TRPA1 current. nih.govresearchgate.net Conversely, at negative potentials, it increases the channel's open probability. nih.govresearchgate.net This differential effect highlights the complexity of its interaction with the TRPA1 channel. nih.gov

Functional Inhibition of Acid Sphingomyelinase (FIASMA)

This compound is classified as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA). wikipedia.orgnih.govnih.gov Acid sphingomyelinase (ASM) is a lysosomal enzyme that plays a crucial role in cellular signaling by breaking down sphingomyelin (B164518) into ceramide. mdpi.comresearchgate.net

FIASMAs are typically lipophilic, basic amine compounds that can accumulate within lysosomes. nih.govnih.gov By functionally inhibiting ASM, this compound can disrupt processes that rely on ceramide production, such as the formation of ceramide-enriched membrane domains that some viruses use to enter host cells. nih.govmdpi.com This mechanism is distinct from its receptor-blocking activities and highlights a different facet of its pharmacological profile. nih.gov The functional inhibition of ASM by this compound is a feature shared by several other cationic amphiphilic drugs. nih.gov

Intracellular Signaling Pathways and Cellular Responses

Calcium Homeostasis Regulation

Chlorpromazine has been shown to affect calcium (Ca²⁺) signaling in various cell types. researchgate.net This includes influencing the concentration of intracellular Ca²⁺, modulating its entry through the plasma membrane, and affecting its release from intracellular stores.

This compound influences the dynamics of intracellular Ca²⁺ concentration ([Ca²⁺]i) in several cell types. In macrophages, this compound has been observed to cause an increase in [Ca²⁺]i. researchgate.net This elevation is due to both the mobilization of Ca²⁺ from intracellular stores and the subsequent entry of Ca²⁺ from the extracellular environment. researchgate.net Similarly, in Human Umbilical Vein Endothelial Cells (HUVECs), this compound has been reported to induce a rise in intracellular Ca²⁺ levels. researchgate.net The compound also affects Ca²⁺ homeostasis in glial cells, although the precise mechanisms underlying this effect are still being fully elucidated. researchgate.net

This compound negatively modulates store-operated calcium entry (SOCE), a crucial mechanism for replenishing intracellular Ca²⁺ stores and sustaining Ca²⁺ signaling. nih.govnih.gov In PC12 rat pheochromocytoma cells, this compound was found to inhibit the sustained increase in intracellular Ca²⁺ that follows the initial release from stores, a hallmark of SOCE. nih.govnih.gov This inhibition was observed when SOCE was induced by either bradykinin, which acts through phospholipase C (PLC) activation, or by thapsigargin, a direct inhibitor of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. nih.govnih.gov The inhibitory concentration (IC₅₀) for this effect was determined to be approximately 24 µM in both scenarios. nih.govnih.gov This suggests that this compound directly targets the SOCE machinery. nih.gov

| Inducing Agent | Effect of this compound | IC₅₀ Value | Reference |

|---|---|---|---|

| Bradykinin | Inhibited sustained Ca²⁺ increase and noradrenaline secretion | 24 ± 5 µM (for secretion) | nih.gov, nih.gov |

| Thapsigargin | Reduced sustained Ca²⁺ level | 24 ± 2 µM | nih.gov, nih.gov |

The sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump is essential for maintaining the high Ca²⁺ concentration within the endoplasmic reticulum (ER) by pumping Ca²⁺ from the cytosol into the ER lumen. frontiersin.orgnih.gov Research indicates that this compound can inhibit the activity of these pumps. researchgate.netnih.gov Specifically, studies on phenothiazines have shown that they inhibit the skeletal muscle isoform of the Ca²⁺ pump (SERCA1) by altering its affinity for Ca²⁺. nih.gov However, these compounds, including this compound, were found to have minimal impact on the cerebellar ER Ca²⁺-ATPase activity, which corresponds to the SERCA2b isoform. nih.gov The inhibitory action of this compound on SERCA pumps contributes to the depletion of intracellular Ca²⁺ stores, which can trigger other signaling events like SOCE, although this compound also inhibits this subsequent entry. nih.gov

Inositol 1,4,5-trisphosphate (IP₃) receptors are intracellular channels that release Ca²⁺ from the ER upon binding IP₃, a second messenger produced by phospholipase C (PLC) activation. nih.gov The effect of this compound on IP₃ receptor activity appears to be complex. In PC12 cells stimulated with bradykinin, this compound did not inhibit the production of IP₃ itself, suggesting it does not affect the PLC activation process upstream of the receptor. nih.govnih.gov However, separate research has indicated that this compound can inhibit the cerebellar type 1 IP₃ receptor. researchgate.net This suggests a direct interaction with the receptor channel, independent of IP₃ production.

Protein Kinase and Signaling Cascade Modulation

This compound also modulates critical protein kinase signaling cascades that are central to cell growth, proliferation, and survival.

The Akt/mTOR signaling pathway is a key regulator of cellular processes, and its dysregulation is often linked to diseases like cancer. oncotarget.com this compound has been identified as an inhibitor of this pathway in various cancer cell lines. oncotarget.comoup.com In PTEN-null U-87MG human glioma cells, which have a constitutively active Akt/mTOR pathway, this compound treatment led to a decrease in the phosphorylation of Akt at Ser473 and its downstream target, mTOR. oncotarget.comoup.com This inhibition of the Akt/mTOR pathway was shown to induce autophagic cell death rather than apoptosis in these glioma cells. oup.comnih.gov Similarly, in human oral cancer cells, this compound reduced the phosphorylation levels of both Akt and mTOR, leading to cell cycle arrest and inhibition of cell proliferation. oncotarget.comnih.gov This evidence highlights that this compound's regulatory action on the Akt/mTOR cascade is a significant component of its broader cellular effects. oncotarget.com

| Cell Line | Observed Effect | Downstream Consequence | Reference |

|---|---|---|---|

| U-87MG (human glioma) | Decreased phosphorylation of Akt (Ser473) and mTOR | Induction of autophagic cell death, inhibition of tumor growth | oup.com, nih.gov, oncotarget.com |

| Human oral cancer cells | Reduced phosphorylation of Akt and mTOR | G2/M phase cell cycle arrest, inhibition of proliferation | oncotarget.com, nih.gov |

HIPPO-YAP Signaling Downregulation

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. nih.gov A key effector of this pathway is the Yes-associated protein (YAP), a transcriptional co-activator that, when active, promotes cell proliferation and inhibits apoptosis. nih.govoncotarget.com The activity of YAP is primarily controlled by a kinase cascade involving the mammalian Ste20-like kinases 1/2 (MST1/2) and large tumor suppressor kinases 1/2 (LATS1/2). oncotarget.com Activation of the Hippo pathway leads to the phosphorylation of LATS1/2 by MST1/2, which in turn phosphorylates YAP. oncotarget.com This phosphorylation event sequesters YAP in the cytoplasm and marks it for proteasomal degradation, thus preventing its nuclear translocation and transcriptional activity. oncotarget.comnih.gov

Research has demonstrated that this compound can suppress YAP signaling. nih.gov In breast cancer cell lines (MCF7 and MDA-MB-231), treatment with this compound led to a dose-dependent increase in the phosphorylation of both LATS1 and MST1. oncotarget.com This enhanced phosphorylation of the upstream kinases resulted in increased phosphorylation of YAP, which subsequently promoted its proteasomal degradation and decreased its nuclear expression levels. oncotarget.com The suppression of YAP signaling by this compound has been linked to a reduction in the stemness properties of cancer cells, including mammosphere formation and aldehyde dehydrogenase (ALDH) activity. nih.gov Furthermore, elevated YAP expression has been associated with invasiveness and poor outcomes in breast cancer patients. nih.gov

| Key Proteins in HIPPO-YAP Signaling Affected by this compound | Effect of this compound | Cellular Outcome |

| MST1 | Increased phosphorylation oncotarget.com | Promotion of YAP phosphorylation oncotarget.com |

| LATS1 | Increased phosphorylation oncotarget.com | Promotion of YAP phosphorylation oncotarget.com |

| YAP | Increased phosphorylation and subsequent proteasomal degradation oncotarget.comnih.gov | Decreased nuclear expression and suppression of target gene transcription oncotarget.com |

Ubiquitin Pathway Modulation

The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells, playing a crucial role in the regulation of numerous cellular processes, including cell cycle control, signal transduction, and apoptosis. mdpi.comfrontiersin.org The process involves the tagging of substrate proteins with a polyubiquitin (B1169507) chain by a cascade of enzymes (E1, E2, and E3 ligases), which marks them for degradation by the 26S proteasome. frontiersin.org

This compound has been shown to modulate this pathway by promoting the ubiquitin-proteasome-mediated degradation of specific proteins. For instance, in pancreatic beta-cells, this compound treatment was found to decrease the expression of Insulin (B600854) Receptor Substrate-2 (IRS2) by enhancing its degradation through the ubiquitin-proteasome system. nih.gov This effect was preventable by the use of proteasome inhibitors. nih.gov Similarly, as mentioned in the previous section, this compound's downregulation of YAP signaling is achieved by promoting the proteasomal degradation of phosphorylated YAP. oncotarget.comnih.gov Furthermore, in glioblastoma cells, the nuclear factor erythroid 2-related factor 2 (NRF2) protein level is typically regulated by the ubiquitin-proteasome system, and this compound treatment was observed to induce an increase in NRF2 expression. nih.gov

| Protein Target | Effect of this compound | Consequence |

| IRS2 | Promotes ubiquitin-proteasome degradation nih.gov | Attenuation of pancreatic beta-cell function and mass nih.gov |

| YAP | Promotes proteasomal degradation nih.gov | Suppression of stemness properties in breast cancer cells nih.gov |

| NRF2 | Increases expression (in GBM cells) nih.gov | Upregulation of antioxidant defense systems nih.gov |

Cellular Cycle Regulation and Apoptosis Pathways

This compound exerts significant effects on cell cycle progression and the induction of apoptosis, the process of programmed cell death. In human oral cancer cells, treatment with this compound has been shown to inhibit proliferation and induce cell cycle arrest in the G2/M phase. researchgate.net This arrest is a critical checkpoint that prevents cells with damaged DNA from entering mitosis. In other studies, such as in Candida albicans, this compound was observed to affect the cell cycle primarily at the G1/S boundary, delaying the progression of cells from the G1 to the S phase. oup.com In chemoresistant glioma cells, this compound also induced cell cycle arrest. nih.govscienceopen.com

The induction of apoptosis by this compound appears to be multifaceted, involving both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. researchgate.net In oral cancer cells, this compound-induced apoptosis was accompanied by the activation of the PI3K/Akt/mTOR signaling pathway, and the resulting cell death could be reversed by caspase inhibitors, indicating a caspase-dependent mechanism. researchgate.net

The intrinsic mitochondrial pathway is a key target of this compound. In developing rat brains, this compound pretreatment was shown to protect against ethanol-induced apoptosis by regulating the mitochondrial pathway. plos.org This protective effect was associated with an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax, thus reducing the Bax/Bcl-2 ratio. plos.org Consequently, the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3 were inhibited. plos.org Conversely, in other contexts, this compound can promote apoptosis. For example, in human colorectal cancer cells, this compound was found to increase JNK phosphorylation, which in turn caused the degradation of the p53 inhibitor sirtuin 1 (SIRT1), leading to p53-dependent apoptosis. oncotarget.com

| Cellular Process | Effect of this compound | Key Molecular Events |

| Cell Cycle | Induces G2/M phase arrest in oral cancer and GBM cells researchgate.netfrontiersin.org | Inhibition of mitotic kinesin activity, accumulation of cells with monopolar spindles oncotarget.com |

| Delays G1/S progression in Candida albicans oup.com | Affects DNA synthesis phase oup.com | |

| Apoptosis | Induces apoptosis in oral and colorectal cancer cells oncotarget.comresearchgate.net | Activation of extrinsic and intrinsic pathways, p53-dependent apoptosis via SIRT1 inhibition oncotarget.comresearchgate.net |

| Inhibits apoptosis in neuronal cells plos.orgnih.gov | Increased Bcl-2, decreased Bax, inhibition of cytochrome c release and caspase-3 activation plos.org |

Clathrin-Mediated Endocytosis and Dynamin Inhibition

Clathrin-mediated endocytosis (CME) is a vital cellular process for the uptake of nutrients, regulation of cell surface receptors, and entry of some pathogens. reactome.org This process involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form clathrin-coated vesicles. reactome.org

This compound is a well-established inhibitor of CME. tandfonline.comnih.govplos.org It is a cationic amphiphilic drug that was initially thought to inhibit CME by causing a translocation of clathrin and its adaptor protein complex AP2 from the plasma membrane to intracellular vesicles. reactome.orgnih.gov However, more recent research has revealed that the primary mechanism of CME inhibition by this compound is through its effect on dynamin. frontiersin.orgnih.gov

Dynamin is a large GTPase that is essential for the scission or "pinching off" of the newly formed vesicle from the parent membrane. frontiersin.org Studies have shown that this compound and other phenothiazine-derived antipsychotics are potent inhibitors of the GTPase activity of both dynamin 1 and dynamin 2. nih.gov The inhibition of dynamin by phenothiazines appears to be competitive with lipids, suggesting they interfere with dynamin's interaction with the cell membrane. nih.govresearchgate.net By inhibiting dynamin, this compound effectively arrests the formation of vesicles, thereby blocking the endocytic pathway. frontiersin.org Super-resolution microscopy has confirmed that this compound's inhibition of CME occurs downstream of the formation of clathrin-coated vesicles, consistent with the inhibition of the scission step mediated by dynamin. nih.gov

| Process/Protein | Effect of this compound | Mechanism |

| Clathrin-Mediated Endocytosis (CME) | Inhibition tandfonline.comnih.govplos.org | Blocks the scission of clathrin-coated vesicles frontiersin.orgnih.gov |

| Dynamin (I and II) | Inhibition of GTPase activity nih.gov | Acts as a lipid-competitive inhibitor, preventing dynamin function in vesicle scission nih.govresearchgate.net |

| AP2 Complex | Relocation from cell surface (initially proposed) reactome.org | Current evidence points to dynamin as the primary target nih.gov |

Structure Activity Relationship Sar Studies of Chlorpromazine and Phenothiazine Derivatives

Conformational Analysis and Ligand-Receptor Interactions

The three-dimensional conformation of the chlorpromazine molecule is crucial for its interaction with the dopamine (B1211576) D2 receptor. X-ray crystallography studies have revealed that the phenothiazine (B1677639) ring system is not planar but exists in a folded conformation with the two phenyl rings at an angle to each other. The side chain extends from the central nitrogen atom and adopts a specific spatial arrangement.

A key aspect of this compound's mechanism of action is its conformational similarity to dopamine. nih.gov Molecular modeling has shown that the chlorine-substituted ring of this compound can be superimposed on the aromatic ring of dopamine, with the sulfur atom of the phenothiazine aligning with the para-hydroxyl group of dopamine and the aliphatic amino groups of both molecules also aligning. nih.gov This conformational mimicry is believed to be fundamental to its ability to competitively block dopamine receptors. nih.gov

Favorable Van der Waals interactions between the amino side chain of phenothiazines and the substituent at the 2-position of the phenothiazine ring promote a conformation that mimics dopamine. nih.govresearchgate.net The distance between the side chain nitrogen and the substituent on ring A is a critical determinant of this active conformation. For instance, in this compound, the distance between the side chain nitrogen and the chlorine atom is approximately 3.3 Å. nih.gov

The interaction of this compound is not limited to the D2 receptor. It exhibits a broad receptor binding profile, acting as an antagonist at various subtypes of dopamine, serotonin (B10506), histamine (B1213489), adrenergic, and muscarinic receptors. researchgate.net This multi-receptor activity contributes to both its therapeutic effects and its side effect profile.

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| Dopamine D1 | 9.8 |

| Dopamine D2 | 1.2 |

| Dopamine D3 | 2.6 |

| Dopamine D4 | 4.2 |

| Serotonin 5-HT1A | 1400 |

| Serotonin 5-HT2A | 3.0 |

| α1-Adrenergic | 1.6 |

| Histamine H1 | 1.8 |

| Muscarinic M1 | 13 |

Influence of Substituent Groups on Receptor Affinity and Potency

The antipsychotic potency of phenothiazine derivatives is significantly influenced by the nature and position of substituent groups on the phenothiazine ring and the structure of the aminoalkyl side chain.

Substituents on the Phenothiazine Ring:

Position of Substitution: Substitution at the C-2 position of the phenothiazine ring is optimal for neuroleptic activity. brain-health.conih.gov The potency generally increases in the order of substitution at positions 1 < 4 < 3 < 2. brain-health.co

Nature of the C-2 Substituent: Electron-withdrawing groups at the C-2 position enhance antipsychotic activity. nih.govnih.gov The potency of the compound increases with the electron-withdrawing strength of the substituent, generally in the order of OH < H < CN < CH3 < Cl < CF3. brain-health.co For example, triflupromazine, with a trifluoromethyl (-CF3) group at C-2, is more potent than this compound, which has a chlorine (-Cl) atom at the same position. brain-health.co The greater potency of drugs with a trifluoromethyl substituent is attributed to a greater number of favorable Van der Waals contacts with the side chain compared to a chlorine substituent. researchgate.net

The Aminoalkyl Side Chain:

Chain Length: A three-carbon chain separating the nitrogen atom of the phenothiazine ring and the terminal amino group is critical for maximal neuroleptic activity. nih.govnih.gov Shortening or lengthening this chain drastically reduces antipsychotic potency. nih.gov

Nature of the Terminal Amino Group: A tertiary amino group is essential for maximum potency. nih.gov The nature of the substituents on this nitrogen also plays a role. Piperazine-containing phenothiazines are generally more potent than those with a simple dimethylamino group. nih.govresearchgate.net This enhanced activity is thought to be due to the piperazine (B1678402) side chain providing more Van der Waals contacts with the 2-substituent. researchgate.net Furthermore, the introduction of a hydroxyethyl (B10761427) group on the piperazine ring, as in fluphenazine, can further increase potency. researchgate.net

| Compound | C-2 Substituent | Side Chain | Dopamine D2 Receptor Affinity (Ki, nM) |

|---|---|---|---|

| Promazine | -H | -(CH2)3N(CH3)2 | 48 |

| This compound | -Cl | -(CH2)3N(CH3)2 | 1.2 |

| Triflupromazine | -CF3 | -(CH2)3N(CH3)2 | 0.8 |

| Prochlorperazine | -Cl | -(CH2)3-N(piperazine)-CH3 | 0.9 |

| Trifluoperazine | -CF3 | -(CH2)3-N(piperazine)-CH3 | 0.5 |

| Fluphenazine | -CF3 | -(CH2)3-N(piperazine)-(CH2)2OH | 0.4 |

Comparative SAR with Other Antipsychotic Classes

The structure-activity relationships of phenothiazines, a class of "typical" antipsychotics, can be better understood by comparing them with other classes, such as the butyrophenones (another typical class) and the "atypical" antipsychotics.

Phenothiazines vs. Butyrophenones:

Both phenothiazines and butyrophenones, like haloperidol, are potent dopamine D2 receptor antagonists. The SAR of butyrophenones also highlights the importance of a tertiary amino group and a specific distance between an aromatic ring and this nitrogen. In butyrophenones, a four-carbon chain separates the fluorophenyl group from the piperidine (B6355638) nitrogen. This structural feature allows for a similar spatial arrangement of key pharmacophoric elements as seen in phenothiazines, enabling both classes to effectively bind to the D2 receptor. However, butyrophenones generally show higher selectivity for the D2 receptor compared to the broader receptor profile of phenothiazines like this compound.

Phenothiazines vs. Atypical Antipsychotics:

Atypical antipsychotics, such as clozapine (B1669256) and risperidone, are distinguished from typical antipsychotics like this compound by their receptor binding profiles. While both classes antagonize D2 receptors, atypical antipsychotics generally exhibit a higher ratio of serotonin 5-HT2A to dopamine D2 receptor antagonism. This dual receptor action is thought to contribute to their efficacy against the negative symptoms of schizophrenia and their lower propensity to cause extrapyramidal side effects.

The SAR of atypical antipsychotics is more diverse than that of the phenothiazines. For example, clozapine, a dibenzodiazepine, has a significantly different core structure from the tricyclic phenothiazine nucleus. Its SAR is complex, but its relatively lower affinity for D2 receptors and high affinity for a wide range of other receptors, including 5-HT2A, muscarinic, and histaminic receptors, are key to its unique clinical profile.

| Compound (Class) | Dopamine D2 Affinity (Ki, nM) | Serotonin 5-HT2A Affinity (Ki, nM) | 5-HT2A/D2 Affinity Ratio |

|---|---|---|---|

| This compound (Phenothiazine) | 1.2 | 3.0 | 2.5 |

| Haloperidol (Butyrophenone) | 1.5 | 56 | 37.3 |

| Clozapine (Atypical) | 126 | 5.4 | 0.04 |

| Risperidone (Atypical) | 3.3 | 0.16 | 0.05 |

Preclinical Research Methodologies and Models

In Vitro Assay Systems

In the preclinical evaluation of chlorpromazine (CPZ), a variety of in vitro assay systems have been employed to elucidate its mechanisms of action, pharmacological profile, and potential therapeutic applications beyond its well-established antipsychotic effects. These systems provide controlled environments to study the compound's effects at the cellular and molecular levels.

Diverse cell lines have been instrumental in characterizing the multifaceted effects of this compound.

Chinese Hamster Ovary (CHO) Cells: CHO cells are a common platform for studying receptor binding and function. Assays using CHO cells expressing specific human receptor subtypes, such as the dopamine (B1211576) D2 receptor and the 5-hydroxytryptamine 1A (5-HT1A) receptor, have been used to determine the binding affinity of this compound. selleckchem.com For instance, in CHO cells expressing the human α(2A)-adrenoceptor, this compound's binding affinity was investigated to understand subtype selectivity. nih.gov Functional assays in CHO cells expressing Cav1.2 calcium channels have also been utilized to measure the inhibitory effects of the compound. medchemexpress.com Furthermore, studies on CHO cells have demonstrated that this compound can inhibit anionic amino acid transport, an effect not dependent on changes in membrane potential. researchgate.net

PC12 Cells: Derived from a rat pheochromocytoma, PC12 cells are a widely used model for neuronal function and neurotoxicity studies. Research has shown that this compound can inhibit catecholamine secretion from PC12 cells by blocking nicotinic receptors and L-type voltage-sensitive calcium channels. frontiersin.org It also affects store-operated calcium entry and subsequent noradrenaline secretion. nih.gov Other studies have demonstrated that this compound can protect PC12 cells against β-amyloid protein-induced toxicity and reduce glutamate-induced neurotoxicity. plos.org Functional genomics studies using PC12 cells have identified that this compound treatment leads to the increased expression of genes like cytochrome c oxidase, offering insights into its molecular mechanisms. nih.gov

Glioblastoma (GBM) Cells: The anti-cancer potential of this compound has been extensively studied in various glioblastoma cell lines, including T98G, U-87 MG, U-251 MG, and patient-derived neurospheres (TS#1, TS#83, TS#163). nih.govmdpi.com In these cells, this compound has been shown to reduce cell viability, inhibit cloning efficiency, and induce cytotoxic autophagy through mechanisms involving endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). nih.govnih.gov

Macrophages: The anti-inflammatory properties of this compound have been investigated using macrophage cell models. In lipopolysaccharide (LPS)-activated microglia, which share many features with macrophages, this compound was found to inhibit the activity of Kv1.3 potassium channels, leading to a reduction in neuroinflammation and the production of proinflammatory cytokines. nih.gov Studies on human monocytes have shown that this compound can inhibit the release of interleukin-6 (IL-6) induced by the SARS-CoV-2 nucleocapsid protein, highlighting its immunomodulatory effects. mdpi.com

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are a primary model for studying angiogenesis and endothelial function. Research has indicated that antipsychotic drugs, including those with mechanisms similar to this compound (serotonin 5-HT2 blockade), can inhibit HUVEC proliferation. nih.gov In the context of viral studies, this compound has been shown to inhibit the maturation of Nipah Virus fusion protein in cells co-cultured with HUVECs, thereby blocking syncytia formation. plos.org

Caco-2 Cells: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a standard model for studying intestinal drug absorption and transport. Kinetic studies using Caco-2 cell monolayers have been performed to measure the transport of this compound in both absorptive and secretory directions. frontiersin.org These studies revealed that this compound is taken up by the cells and can bind to well plastics, complicating permeability constant estimations. frontiersin.orgplos.org Cytotoxicity and biokinetics of this compound have also been compared in Caco-2 cells alongside other cell lines like Balb/c 3T3 and HepaRG. nih.gov

Receptor binding assays are fundamental in defining the pharmacodynamic profile of this compound, revealing its interactions with a wide array of neurotransmitter receptors. These assays typically use cell membranes expressing a specific receptor and a radiolabeled ligand that binds to that receptor. The ability of this compound to displace the radioligand is measured to determine its binding affinity (Ki) or inhibitory concentration (IC50).

This compound acts as an antagonist at multiple receptors:

Dopamine Receptors: It exhibits high affinity for dopamine D₂, D₃, and D₄ receptors, which is central to its antipsychotic effects. nih.govnih.gov Radioreceptor assays based on binding to dopamine receptors have been developed to measure levels of this compound and its active metabolites in serum. nih.gov

Serotonin (B10506) (5-HT) Receptors: It is an antagonist at 5-HT₂ and 5-HT₁ receptors. nih.gov Its activity at 5-HT₂A, 5-HT₆, and 5-HT₇ receptors has also been characterized. nih.gov

Adrenergic Receptors: It is a potent antagonist at α-adrenergic receptors. nih.gov

Other Receptors: this compound also shows antagonism at histamine (B1213489) H₁ receptors, muscarinic acetylcholine (B1216132) receptors, and nicotinic acetylcholine receptors (nAChR). researchgate.net

The development of these assays was a crucial step that provided the rationale for research demonstrating that antipsychotic drugs achieve their effects by blocking dopamine receptors. medchemexpress.com

| Receptor Target | Assay Type | Cell/Tissue Source | Key Finding |

|---|---|---|---|

| Dopamine D2 | Radioligand Binding | CHO-K1 Cells | High antagonist affinity (Ki = 1.77 nM) researchgate.net |

| Serotonin 5-HT1A | Radioligand Binding | Human Brain Tissue | Antagonist activity nih.gov |

| Serotonin 5-HT2A | Radioligand Binding | Human Brain Tissue | Antagonist activity nih.gov |

| α-Adrenergic Receptors | Binding Assay | Not Specified | Potent antagonism nih.gov |

| Histamine H1 Receptor | Binding Assay | Not Specified | Antagonist activity researchgate.net |

| Nicotinic Acetylcholine Receptor | Displacement Assay | Torpedo nobiliana electric organs | Antagonist activity (pIC50 = 4.79) researchgate.net |

Functional neurochemical assays move beyond simple binding to measure the physiological consequence of a drug-receptor interaction. For this compound, these assays have been critical in understanding its influence on neurotransmitter systems.

The effects of this compound on cell survival and growth are assessed using a variety of viability and proliferation assays, particularly in the context of its potential anticancer properties.

MTT Assay: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells is quantified. nih.govmetu.edu.tr Studies on glioblastoma and melanoma cell lines have used the MTT assay to demonstrate a dose-dependent reduction in cell viability following this compound treatment. nih.govmdpi.com

LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium. researchgate.netfrontiersin.org An increase in LDH activity in the supernatant corresponds to a decrease in cell viability due to compromised membrane integrity. researchgate.net This method provides a measure of cell death rather than a direct count of viable cells. researchgate.net

Colony-Forming Assay: This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cell survival and reproductive integrity. frontiersin.org It is particularly useful for evaluating the cytostatic and cytotoxic effects of potential anticancer agents. This compound has been shown to drastically reduce the number and size of colonies in various cancer cell lines, including endometrial cancer and glioblastoma, indicating a significant inhibition of their proliferative capacity. nih.govmdpi.comnih.gov The assay has demonstrated that this compound can synergize with other chemotherapeutic agents like temozolomide (B1682018) to reduce the cloning efficiency of glioblastoma cells. nih.gov

| Assay | Principle | Cell Lines Tested with this compound | Key Finding |

|---|---|---|---|

| MTT | Measures metabolic activity (reduction of tetrazolium salt) | Glioblastoma (T98G, U-87 MG), Melanoma (COLO 679) | Dose-dependent decrease in cell viability nih.govmdpi.com |

| LDH | Measures release of lactate dehydrogenase from damaged cells | Various (General cytotoxicity marker) | Indicates membrane damage and cytotoxicity researchgate.netfrontiersin.org |

| Colony-Forming | Measures ability of single cells to form colonies | Endometrial Cancer (ISK, KLE), Glioblastoma (T98G, U-251 MG) | Drastic reduction in colony number and size nih.govnih.gov |

To delve deeper into the molecular changes induced by this compound, researchers utilize techniques to analyze gene and protein expression.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This technique is used to detect and quantify messenger RNA (mRNA) levels, providing a snapshot of gene expression. In glioblastoma cells, RT-PCR analysis has shown that this compound treatment can downregulate the expression of stemness-related genes (e.g., SOX2, NANOG) and Connexin-43. mdpi.comresearchgate.net Conversely, it can upregulate genes involved in the antioxidant response pathway, such as HO1 and NQO1. researchgate.net In human neuroblastoma cells (IMR-32), however, RT-PCR revealed no significant change in the mRNA expression of NCAM, ST8SIA2, or ST8SIA4 after this compound treatment, suggesting that its effects on polysialic acid expression occur post-transcriptionally. aging-us.com

Immunohistochemistry (IHC): IHC is used to visualize the presence and location of specific proteins within tissue samples. In a study investigating the repositioning of this compound for colorectal cancer, IHC was used on tumor tissue microarrays to show that the drug could increase the expression of p53 protein and its acetylation (p53K382), while decreasing the proliferation marker Ki67 in xenograft tumors. nih.gov

Western Blotting: This technique is used to detect specific proteins in a sample. In glioblastoma cells, western blot analysis confirmed the findings of RT-PCR, showing a decrease in Connexin-43 protein levels after this compound exposure. researchgate.net In colorectal cancer cells, it was used to demonstrate that this compound reduces the protein level of SIRT1 in a dose-dependent manner, suggesting an effect on protein stability rather than transcription. nih.gov

Electrophysiological techniques are essential for studying the effects of drugs on ion channels, which are critical for neuronal and cardiac function.

Voltage-Clamp: This technique allows researchers to control the membrane potential of a cell and measure the ion currents that flow across the membrane. Patch-clamp recordings, a type of voltage-clamp technique, have been used to study this compound's effects on various ion channels. In a mouse muscle cell line (So18), patch-clamp studies revealed that this compound acts as both a closed-channel blocker (decreasing channel-opening frequency) and an open-channel blocker (decreasing mean channel open time) of the nicotinic acetylcholine receptor, with the latter effect being voltage-dependent. nih.gov

HERG Channel Assays: The human ether-à-go-go-related gene (hERG) encodes a potassium ion channel (IKr) crucial for cardiac repolarization. Blockade of this channel is a major concern for drug-induced cardiac arrhythmia. The effect of this compound on hERG channels is typically studied using voltage-clamp techniques in cells heterologously expressing the channel, such as Xenopus oocytes or HEK293 cells. selleckchem.comresearchgate.net Studies have shown that this compound blocks hERG potassium channels in a dose- and voltage-dependent manner. selleckchem.com Automated patch-clamp systems like the QPatch and SyncroPatch are now routinely used for high-throughput hERG liability screening. researchgate.net These assays have determined the IC50 value for this compound's block of the hERG current, providing critical data for assessing its proarrhythmic risk. selleckchem.comnih.gov

Muscle Cells: Beyond neuronal and cardiac cells, the effects of this compound have been studied in muscle cells. Using the So18 mouse muscle cell line, voltage-clamp experiments demonstrated that this compound modulates the nicotinic acetylcholine receptor ion channel, suggesting it binds to a site within the channel's ionic pore. nih.gov

| Technique/Target | Cell Model | Key Finding |

|---|---|---|

| Voltage-Clamp (Patch-Clamp) | Mouse Muscle Cell Line (So18) | Acts as both a closed- and open-channel blocker of the nAChR nih.gov |

| HERG Channel Assay (Voltage-Clamp) | Xenopus oocytes, HEK293 cells | Dose- and voltage-dependent block of hERG potassium channels selleckchem.com |

| HERG Channel Assay (Automated Patch-Clamp) | HEK293 cells | IC50 for hERG block determined (e.g., 4.9 µM at +30 mV) selleckchem.com |

| Microelectrode Voltage-Clamp | Xenopus oocytes | Stimulates endogenous chloride conductances researchgate.net |

Permeability and Transport Assays (Caco-2 Cell Monolayers)

The Caco-2 cell monolayer is a widely utilized in vitro model to predict the intestinal permeability of drug compounds. These cells, derived from a human colorectal adenocarcinoma, differentiate to form a monolayer of polarized epithelial cells with tight junctions, mimicking the barrier properties of the intestinal epithelium.

Kinetic studies on the transport of this compound across Caco-2 cell monolayers have revealed several complexities. acs.orgnih.gov this compound, being lipophilic in its neutral form, presents challenges in standard permeability assays. nih.gov Research has shown that the recovery of this compound from the assay medium can be low, particularly in the absorptive (apical to basolateral) direction. acs.orgnih.gov This is attributed to several factors:

Cellular Accumulation: A significant portion of this compound (up to 20%) can be found within the Caco-2 cells themselves. acs.orgnih.gov

Binding to Plastic: The compound exhibits a tendency to bind to the plastic of the well plates and microporous inserts, with up to 25% of the compound being adsorbed. acs.orgnih.govresearchgate.net This binding is rapid and remains constant over a 60-minute assay. researchgate.net

Protein Binding: In the presence of albumin in the basolateral compartment, which mimics blood proteins, a very high percentage of this compound (94%) binds to it. acs.orgnih.gov

These factors lead to a low recovery of the compound from the medium, complicating the calculation of the fraction transported and making it difficult to obtain reliable permeability constants. acs.orgnih.gov An initial lag phase in transport is often observed, likely due to the partitioning of this compound between the donor solution and the Caco-2 cells. After approximately 20 minutes, the transport to the receiver compartment becomes linear. acs.orgnih.gov

The challenges associated with this compound in the Caco-2 assay highlight the need for more detailed investigations into the fate and exposure of lipophilic compounds to generate meaningful transport and permeability data. acs.orgnih.gov The use of human plasma as an alternative assay medium has been explored to improve mass balance and sink conditions for such compounds. nih.gov

It has also been noted that this compound can act as an inhibitor of clathrin-dependent endocytosis, a pathway for the transepithelial transport of some substances. This was demonstrated by a significant reduction in the transport of egg white hydrolysate across Caco-2 cell monolayers in the presence of this compound. nih.gov

Table 1: Fate of this compound in Caco-2 Permeability Assay

| Parameter | Finding | Reference |

|---|---|---|

| Recovery from Medium | Low, especially in the absorptive direction | acs.orgnih.gov |

| Accumulation in Cells | ≤20% | acs.orgnih.gov |

| Binding to Well Plastic | ≤25% | acs.orgnih.govresearchgate.net |

| Binding to Albumin | 94% | acs.orgnih.gov |

| Transport Kinetics | Initial lag phase followed by linear transport after 20 minutes | acs.orgnih.gov |

In Vivo Animal Models

This compound is frequently used to induce Parkinson's disease-like symptoms in animal models, providing a platform to study motor dysfunctions. who.intresearchgate.net Administration of this compound to rats leads to significant motor impairments, including catalepsy, muscle rigidity, and hypolocomotion. who.intresearchgate.netijpsdronline.com These effects are thought to be primarily caused by the blockade of dopamine D2 receptors in the substantia nigra and a subsequent decrease in monoamine levels at nerve terminals. who.int

Catalepsy: This is characterized by the inability of an animal to correct an externally imposed abnormal posture. who.int In the standard bar test, rats treated with this compound exhibit a significantly increased time spent on the bar, indicating catalepsy. who.intnih.gov Studies have shown that daily administration of this compound for 21 days induces catalepsy in rats. ijpp.comnih.gov Pretreatment with α-methyl-p-tyrosine has been found to significantly increase the intensity of catalepsy induced by this compound. ijpp.com

Muscle Rigidity: this compound-induced muscle rigidity can be assessed using tests like the rotarod test. researchgate.netijpsdronline.com